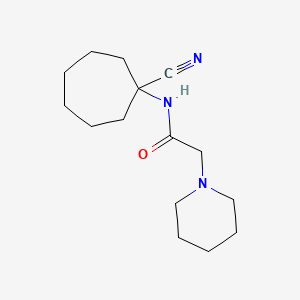
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” is a synthetic organic compound that features a cyanocycloheptyl group and a piperidinylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” typically involves the following steps:
Formation of the cyanocycloheptyl intermediate: This can be achieved by reacting cycloheptanone with cyanide sources under basic conditions.
Introduction of the piperidinylacetamide moiety: This step involves the reaction of the cyanocycloheptyl intermediate with piperidine and acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis: Utilizing batch reactors for the initial formation of intermediates.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality control: Ensuring the purity and consistency of the compound through analytical methods like HPLC or NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidinyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or piperidines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of “N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: Could influence biochemical pathways related to its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(piperidin-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(piperidin-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(piperidin-1-yl)acetamide
Uniqueness
“N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide” is unique due to its specific ring size and the presence of both a cyanocycloheptyl group and a piperidinylacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOIESHIWRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














